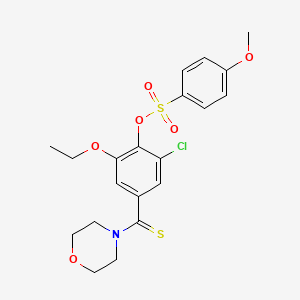
2-chloro-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methoxybenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methoxybenzenesulfonate is a chemical compound that is commonly referred to as CEC. This compound has gained significant attention from the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
科学研究应用
CEC has potential applications in various fields of scientific research. In medicine, CEC has been shown to exhibit antitumor activity, making it a potential candidate for cancer treatment. In agriculture, CEC has been shown to exhibit herbicidal activity, making it a potential candidate for weed control. In materials science, CEC has been shown to exhibit antibacterial activity, making it a potential candidate for the development of antimicrobial coatings.
作用机制
The mechanism of action of CEC is not fully understood. However, it is believed that CEC exerts its effects by inhibiting the activity of certain enzymes and proteins in cells. This inhibition can lead to the disruption of various cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects
CEC has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that CEC can induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that CEC can inhibit tumor growth in animal models. Additionally, CEC has been shown to exhibit antibacterial activity against various bacterial strains.
实验室实验的优点和局限性
One advantage of using CEC in lab experiments is its potency. CEC has been shown to exhibit potent antitumor and herbicidal activity, making it a valuable tool for researchers studying cancer and weed control. However, one limitation of using CEC in lab experiments is its potential toxicity. CEC has been shown to exhibit toxicity in animal studies, which may limit its use in certain experiments.
未来方向
There are several future directions for research on CEC. One area of interest is the development of CEC-based drugs for cancer treatment. Another area of interest is the development of CEC-based herbicides for weed control. Additionally, there is potential for the development of CEC-based antimicrobial coatings for use in various applications. Overall, CEC has significant potential for various scientific research applications, and further research is needed to fully understand its mechanisms of action and potential uses.
合成方法
The synthesis of CEC involves a series of chemical reactions that are typically carried out in a laboratory setting. The first step involves the reaction of 2-chloro-6-ethoxy-4-nitrophenol with thionyl chloride to produce 2-chloro-6-ethoxy-4-chlorophenol. The second step involves the reaction of 2-chloro-6-ethoxy-4-chlorophenol with morpholine-4-carbodithioic acid to produce 2-chloro-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenol. The final step involves the reaction of 2-chloro-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenol with 4-methoxybenzenesulfonyl chloride to produce CEC.
属性
IUPAC Name |
[2-chloro-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO6S2/c1-3-27-18-13-14(20(29)22-8-10-26-11-9-22)12-17(21)19(18)28-30(23,24)16-6-4-15(25-2)5-7-16/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWFPFGZVZFHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Cl)OS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-methoxybenzenesulfonate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine](/img/structure/B4922954.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4922958.png)

![5-({2,5-dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4922978.png)
![[3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl]methyl 1-indolinecarboxylate](/img/structure/B4922982.png)
![cyclohexyl 4-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B4922995.png)
![3,5-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B4923003.png)
![N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B4923011.png)
![N-(3,4-dimethylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine](/img/structure/B4923013.png)
![N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4923025.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B4923039.png)
![1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinol](/img/structure/B4923053.png)
![1-{2-[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B4923062.png)
![(3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol](/img/structure/B4923069.png)